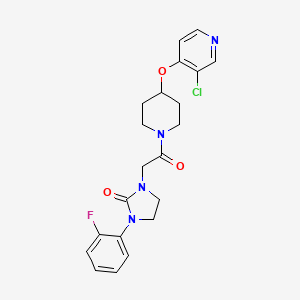

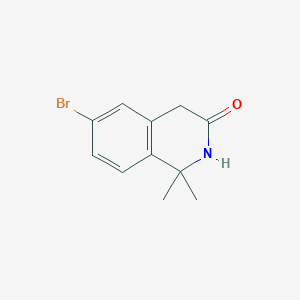

![molecular formula C14H19N3O4S B2527328 methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886957-98-8](/img/structure/B2527328.png)

methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a derivative of thieno[2,3-c]pyridine. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied for various biological activities, including antitumor and antimicrobial properties. These compounds are characterized by the presence of a thieno[2,3-c]pyridine core, which is a bicyclic structure containing a thiophene ring fused to a pyridine ring.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridine derivatives often involves multi-step reactions, including cross-coupling and cyclization processes. For instance, the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates involves Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives is often confirmed using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding interactions that stabilize the molecule . DFT analyses are also employed to study the geometry, vibrational frequencies, and other properties of these compounds .

Chemical Reactions Analysis

Thieno[2,3-c]pyridine derivatives can participate in various chemical reactions. For instance, secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides react with ortho-formylbenzoic acid to yield angular and linear isoindole diones . The reactivity of these compounds can be influenced by the substituents on the thieno[2,3-c]pyridine core, which can affect the outcome of the reactions and the properties of the final products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-c]pyridine derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. Polymorphism can also be observed in some cases, where the same compound crystallizes in different forms, leading to variations in these properties . The antimicrobial and antitumor activities of these compounds are significant, as some derivatives have shown promising results against various bacterial strains and cancer cell lines .

科学的研究の応用

Synthesis of Novel Heterocyclic Compounds

Research into thieno[2,3-c]pyridine derivatives, such as those described by Bakhite, Al‐Sehemi, and Yamada (2005), demonstrates the utility of these compounds in synthesizing a range of novel heterocyclic compounds. These include pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, showcasing their versatility as synthons for creating complex molecular architectures with potential pharmaceutical applications (E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005).

Potential Anti-inflammatory Applications

Moloney's research into methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a structurally related molecule, as part of a program targeting novel anti-inflammatory agents, further underscores the therapeutic potential of these compounds. This work aligns with efforts to develop new treatments based on the anti-inflammatory activity of structurally similar molecules (G. P. Moloney, 2001).

Advanced Organic Synthesis Techniques

Santilli, Kim, and Wanser (1971) have contributed to the field by detailing novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, illustrating the adaptability of these compounds in organic synthesis. Their work highlights the direct formation of various derivatives, showcasing the compounds' utility in synthesizing a broad range of functionalized molecules for potential industrial and research applications (A. A. Santilli, D. H. Kim, & S. Wanser, 1971).

Catalysis and Chemical Transformations

The research into ruthenium(II) complexes derived from 2-(methylamino)pyridine by Nonoyama (1986) represents a fascinating application of related compounds in catalysis. These complexes are characterized by their ability to undergo transformations, such as carbonylation, highlighting their potential in catalytic processes and the synthesis of complex molecules (M. Nonoyama, 1986).

特性

IUPAC Name |

methyl 3-(methylcarbamoyl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-4-10(18)16-13-11(12(19)15-2)8-5-6-17(14(20)21-3)7-9(8)22-13/h4-7H2,1-3H3,(H,15,19)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXUKCGXKCKXGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2527252.png)

![3'-(3-Fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2527253.png)

![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527255.png)

![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2527258.png)

![Diethyl 2-[(3-phenoxyphenyl)methylene]malonate](/img/structure/B2527259.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2527261.png)

![6-[2-Chloro-5-(trifluoromethyl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B2527262.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2527268.png)